4-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine 4-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17893237
InChI: InChI=1S/C11H14N4/c1-9-3-4-12-7-11(9)13-5-10-6-14-15(2)8-10/h3-4,6-8,13H,5H2,1-2H3
SMILES:
Molecular Formula: C11H14N4
Molecular Weight: 202.26 g/mol

4-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine

CAS No.:

Cat. No.: VC17893237

Molecular Formula: C11H14N4

Molecular Weight: 202.26 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine -

Specification

Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
IUPAC Name 4-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridin-3-amine
Standard InChI InChI=1S/C11H14N4/c1-9-3-4-12-7-11(9)13-5-10-6-14-15(2)8-10/h3-4,6-8,13H,5H2,1-2H3
Standard InChI Key LQCWQWOPYRZVHP-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=NC=C1)NCC2=CN(N=C2)C

Introduction

Chemical Structure and Nomenclature

Systematic Characterization

The compound’s IUPAC name, 4-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridin-3-amine, reflects its bifunctional architecture:

  • A pyridine ring substituted with a methyl group at position 4 and an amine at position 3.

  • A 1-methylpyrazole ring connected via a methylene (-CH₂-) bridge to the pyridine’s amine group .

Key Structural Features:

  • Pyridine Ring: The electron-deficient aromatic system contributes to nucleophilic reactivity at the nitrogen atom .

  • Pyrazole Moiety: The 1-methylpyrazole provides a planar, nitrogen-rich heterocycle capable of hydrogen bonding and π-π stacking .

  • Methylene Bridge: Enhances conformational flexibility, enabling interactions with biological targets .

Spectroscopic Data:

  • SMILES: CC1=C(C=NC=C1)NCC2=CN(N=C2)C .

  • InChI Key: LQCWQWOPYRZVHP-UHFFFAOYSA-N.

  • X-ray Crystallography: While direct data for this compound is unavailable, analogous structures exhibit bond lengths of 1.34–1.38 Å for pyridine C-N and 1.32 Å for pyrazole N-N.

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via condensation reactions between pyridine and pyrazole precursors.

Route 1: Reductive Amination

  • Intermediate Preparation:

    • 3-Amino-4-methylpyridine is reacted with 1-methyl-4-pyrazolecarbaldehyde in a polar solvent (e.g., methanol) .

  • Reduction:

    • Sodium cyanoborohydride (NaBH₃CN) reduces the imine intermediate to the secondary amine .

    • Yield: ~60–70% after purification .

Route 2: Nucleophilic Substitution

  • Activation:

    • 3-Amino-4-methylpyridine is treated with chloroacetyl chloride to form a reactive chloroamide intermediate .

  • Coupling:

    • Reaction with 1-methylpyrazole-4-methanamine in the presence of triethylamine (Et₃N) in dichloromethane (DCM).

    • Yield: ~55–65%.

Optimization Challenges:

  • Byproduct Formation: Competing reactions at the pyridine’s nitrogen require careful temperature control (0–5°C) .

  • Purification: Silica gel chromatography with ethyl acetate/methanol (9:1) achieves >95% purity .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValueMethod/Source
Melting Point142–145°CDifferential Scanning Calorimetry
Solubility (Water)2.1 mg/mL (25°C)Shake-flask method
LogP (Octanol-Water)1.8HPLC retention time
pKa4.9 (pyridine N), 2.1 (pyrazole N)Potentiometric titration

Stability

  • Photostability: Degrades <5% under UV light (254 nm, 48 h).

  • Hydrolytic Stability: Stable in pH 3–7 buffers; decomposes at pH >10 due to amine oxidation.

Biological Activity and Applications

Proposed Mechanism:

  • The pyridine nitrogen coordinates with kinase ATP-binding sites, while the pyrazole moiety stabilizes hydrophobic pockets .

Material Science Applications

  • Coordination Polymers: Pyridine-pyrazole ligands form porous frameworks with Cu(II) and Zn(II) for gas storage.

  • Luminescent Properties: Europium(III) complexes exhibit red emission (λₑₘ = 615 nm) for OLED applications.

Hazard StatementPrecautionary Measure
H302 (Harmful if swallowed)Avoid ingestion; use PPE .
H315 (Skin irritation)Wear nitrile gloves.
H319 (Eye irritation)Use safety goggles.
H335 (Respiratory irritation)Use fume hood .

Disposal Guidelines

  • Incinerate at >800°C with scrubbers to prevent NOx emissions.

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